6-Deoxyoxaunomycin

描述

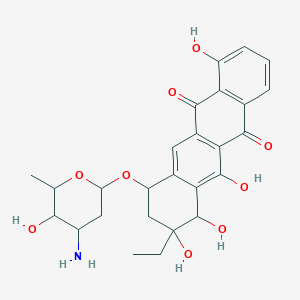

6-Deoxyoxaunomycin is a member of the anthracycline class of antibiotics, renowned for their antitumor properties. . Structurally, it is characterized by the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.516 g/mol. Key physical properties include a melting point of 144–147°C and a specific optical rotation of [α] +137° (c, 0.02 in CHCl₃) . The compound exists as a yellow crystalline powder and exhibits potent cytotoxicity against murine tumor cell lines such as KB, P388, and L1210 .

The biosynthesis of this compound involves enzymatic deoxygenation at the C-6 position, distinguishing it from parent compounds like oxaunomycin. This structural modification enhances its metabolic stability and alters its interaction with cellular targets, such as DNA intercalation and topoisomerase II inhibition .

属性

CAS 编号 |

145165-11-3 |

|---|---|

分子式 |

C10H12N5Na2O6P |

分子量 |

499.5 g/mol |

IUPAC 名称 |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |

InChI 键 |

RPVGYGYVQLRIFA-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

规范 SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

同义词 |

6-deoxy-D788-7 6-deoxyoxaunomycin |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Related Anthracyclines

Structural and Functional Comparisons

The biological activity of anthracyclines is highly dependent on substituents at key positions (e.g., C-6, C-10, and C-11). Below is a comparative analysis of 6-Deoxyoxaunomycin with structurally related analogs:

Key Findings:

Deoxygenation at C-6: The absence of a hydroxyl group at C-6 in this compound confers superior activity compared to hydroxylated analogs like 1-Hydroxy-oxaunomycin. This modification reduces metabolic degradation, enhancing bioavailability .

Epimerization Effects: 10-epi-Oxaunomycin, with inverted stereochemistry at C-10, shows reduced potency compared to this compound, highlighting the importance of stereochemical integrity in anthracycline-DNA interactions .

Anhydromaggiemycin Superiority: Despite a simpler structure (C-9 keto group), anhydromaggiemycin outperforms this compound in cytotoxicity assays, suggesting that keto functionalities enhance DNA-binding affinity .

Mechanistic Insights

- DNA Intercalation: this compound’s planar anthraquinone moiety facilitates intercalation into DNA base pairs, disrupting replication. The C-6 deoxygenation minimizes steric hindrance, improving binding kinetics .

- Topoisomerase II Inhibition: Unlike daunorubicin, this compound exhibits reduced cardiotoxicity due to diminished iron-mediated free radical generation, a common side effect of anthracyclines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。